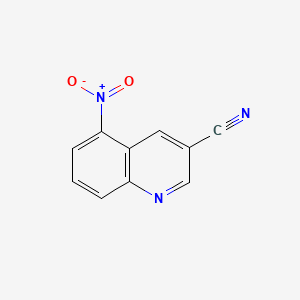

5-Nitroquinoline-3-carbonitrile

Description

Properties

Molecular Formula |

C10H5N3O2 |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

5-nitroquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H5N3O2/c11-5-7-4-8-9(12-6-7)2-1-3-10(8)13(14)15/h1-4,6H |

InChI Key |

MJADIBRSCFOREN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C#N)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Key Steps and Conditions

Synthesis of 5-Nitroquinoline :

- Quinoline is nitrated under controlled conditions to yield 5-nitroquinoline as the primary product. Nitration typically occurs at positions 5 and 8 due to the directing effects of the quinoline nitrogen.

- Purification of 5-nitroquinoline from isomeric mixtures is achieved via recrystallization or chromatography.

Bromination at Position 3 :

Cyanide Substitution :

| Reaction Parameter | Detail | Reference |

|---|---|---|

| Temperature | 150–160°C | |

| Solvent | DMF or non-polar solvents | |

| Reagent | CuCN | |

| Yield | ~59% (optimized for pyridine analogs) |

Challenges and Modifications

- Regioselectivity : Bromination of 5-nitroquinoline requires precise control to avoid side reactions at positions 2, 4, or 6.

- Catalyst Use : Palladium or copper catalysts may enhance reaction efficiency, though toxicity concerns persist.

Dehydration of 5-Nitroquinoline-3-Carboxylic Acid

This method converts a carboxylic acid intermediate to the nitrile via dehydration.

Key Steps and Conditions

Carboxylic Acid Synthesis :

Dehydration :

| Dehydrating Agent | Conditions | Yield | Reference |

|---|---|---|---|

| P₂O₅ | Heat (150–200°C) | 70–85% | |

| Trifluoroacetic Anhydride | Pyridine, reflux | 60–75% |

Advantages and Limitations

- High Yield : Dehydration reactions often achieve high yields with minimal side products.

- Intermediates : Requires synthesis of the carboxylic acid, which may involve multi-step processes.

Three-Component Reaction

A catalytic approach using l-proline to form the quinoline core with a cyano group and nitro substituent.

Mechanism and Optimization

Reactants :

- N-Substituted 5,5-dimethyl-3-aminocyclohex-2-enone.

- Arylaldehyde (with nitro group at position 5).

- Malononitrile.

Catalysis :

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst Loading | 10–20 mol% l-proline | |

| Temperature | 80°C | |

| Solvent | Ethanol | |

| Reaction Time | 12–24 hours |

Challenges

- Regiochemistry : Ensuring the nitro group occupies the 5-position requires precise aldehyde selection.

- Scalability : Limited by the cost and availability of specialized reactants.

Nitration of Cyanoquinoline

Introducing a nitro group onto 3-cyanoquinoline at position 5.

Feasibility and Directing Effects

Limitations

- Low Regioselectivity : High likelihood of off-target nitration.

- Toxicity : Handling nitrating agents (e.g., HNO₃/H₂SO₄) poses safety risks.

Skraup Reaction Modifications

A traditional method for quinoline synthesis, adapted for nitro and cyano substituents.

Challenges

- Substituent Compatibility : The Skraup reaction requires β-ketoaniline precursors. Introducing nitro and cyano groups in the correct positions demands highly substituted aniline derivatives, which are difficult to synthesize.

Critical Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Cyanation via Substitution | Direct route; high yield for pyridine analogs | Requires bromination control; CuCN toxicity |

| Dehydration | Simple conditions; high yield | Multi-step synthesis of carboxylic acid |

| Three-Component Reaction | Atom-economical; diverse substituents | Limited regioselectivity; catalyst cost |

| Nitration of Cyanoquinoline | Fewer steps | Poor regioselectivity; safety concerns |

Chemical Reactions Analysis

Types of Reactions

5-Nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The cyano group can be oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 5-Aminoquinoline-3-carbonitrile.

Substitution: Various substituted quinoline derivatives.

Oxidation: Quinoline-3-carboxylic acid.

Scientific Research Applications

5-Nitroquinoline-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogues

(a) 5-Bromoquinoline-3-carbonitrile (CAS: 1974296-18-8)

- Molecular Formula : C₁₀H₅BrN₂

- Key Differences: The nitro group in 5-nitroquinoline-3-carbonitrile is replaced by bromine (-Br). Bromine’s electron-withdrawing nature is weaker compared to nitro, leading to reduced electrophilicity at the quinoline core. This substitution alters reactivity in cross-coupling reactions or nucleophilic substitutions .

(b) 4-Aminoquinoline-3-carbonitrile Derivatives

- Example : Compound 5b (C₁₃H₁₀N₄O) from .

- Key Differences: The nitro group is replaced by an amino (-NH₂) group, significantly enhancing nucleophilicity. NMR data (¹H and ¹³C) for these derivatives show distinct chemical shifts due to the electron-donating amino group, particularly in aromatic proton environments (e.g., δ 8.2–8.5 ppm for quinoline protons) .

Pyridine-Based Analogues

5-Chloro-3-nitropyridine-2-carbonitrile (CAS: 181123-11-5)

- Molecular Formula : C₆H₂ClN₃O₂

- Key Differences: The quinoline ring is replaced by a pyridine ring. The chlorine substituent at the 5-position enhances electrophilicity compared to nitro-substituted quinolines .

Indole-Based Analogues

(a) 5-Nitro-1H-indole-3-carbonitrile (CAS: 289483-82-5)

- Molecular Formula : C₉H₅N₃O₂

- Key Differences: The quinoline core is replaced by an indole system. The indole’s NH group introduces hydrogen-bonding capability, which may influence solubility and biological activity.

(b) 3-(2-Nitroethenyl)-1H-indole-5-carbonitrile

Thiophene-Based Analogues

5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile

- Molecular Formula : C₁₂H₉N₃O₂S

- Key Differences: The quinoline system is replaced by a thiophene ring. The nitro group on the aniline substituent introduces steric hindrance, affecting reaction kinetics in nucleophilic additions .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Method | Hazard Profile |

|---|---|---|---|---|---|

| This compound | C₁₀H₅N₃O₂ | 199.17 | -NO₂, -CN | Multi-step nitration/cyanation | H302, H312, H315, H335 |

| 5-Bromoquinoline-3-carbonitrile | C₁₀H₅BrN₂ | 241.07 | -Br, -CN | Bromination of quinoline | Not reported |

| 5-Chloro-3-nitropyridine-2-carbonitrile | C₆H₂ClN₃O₂ | 183.56 | -Cl, -NO₂, -CN | Chlorination/nitration | Not reported |

| 5-Nitro-1H-indole-3-carbonitrile | C₉H₅N₃O₂ | 187.16 | -NO₂, -CN, NH | Multicomponent reaction | Not reported |

Key Research Findings

Reactivity: The nitro group in this compound strongly deactivates the quinoline ring, making it less reactive toward electrophilic substitution compared to amino- or bromo-substituted analogues .

Synthetic Efficiency: Multicomponent methods (e.g., for indole derivatives in ) achieve higher yields (~70–85%) compared to stepwise nitration/cyanation routes (~50–60% for quinoline derivatives) .

Applications : Nitro-substituted carbonitriles are primarily used as intermediates in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals. Indole derivatives exhibit higher bioactivity due to hydrogen-bonding interactions .

Biological Activity

5-Nitroquinoline-3-carbonitrile (5-NQCN) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is part of the quinoline family, characterized by a nitrogen-containing heterocyclic structure. The synthesis of 5-NQCN typically involves the nitration of quinoline derivatives followed by the introduction of a cyano group. Various synthetic methods have been developed to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Properties

Research indicates that 5-NQCN exhibits significant anticancer activity. A study evaluated its effect on human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines, which overexpress the epidermal growth factor receptor (EGFR). The compound demonstrated notable antiproliferative effects with IC50 values in the micromolar range, suggesting potential as a therapeutic agent against EGFR-overexpressing tumors .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 5.2 | Inhibition of EGFR signaling |

| MDA-MB-468 | 6.8 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial potential of 5-NQCN has also been investigated. In vitro studies showed that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 16 µg/mL | Inhibition of protein synthesis |

Case Study 1: Anticancer Efficacy

A recent investigation into the efficacy of 5-NQCN in vivo involved administering the compound to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in healthy tissues. This suggests a favorable therapeutic index for further development .

Case Study 2: Antimicrobial Application

Another study focused on the application of 5-NQCN in treating infections caused by resistant bacterial strains. The compound was tested in combination with conventional antibiotics, resulting in synergistic effects that enhanced overall antimicrobial efficacy. This approach could pave the way for new treatment protocols against multi-drug resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.